molecular formula C7H15NO2 B2365422 [3-(Aminomethyl)oxan-3-yl]methanol CAS No. 1512573-56-6

[3-(Aminomethyl)oxan-3-yl]methanol

Cat. No.: B2365422
CAS No.: 1512573-56-6
M. Wt: 145.202
InChI Key: KAALOZPBBZWIRR-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)oxan-3-yl]methanol: is a chemical compound with the molecular formula C7H15NO2. It is a derivative of oxane, featuring an aminomethyl group and a hydroxymethyl group attached to the third carbon of the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)oxan-3-yl]methanol typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group. The hydroxymethyl group can be introduced through subsequent reactions with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(Aminomethyl)oxan-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .

Biology: Its structure allows it to act as a substrate or inhibitor in various biochemical reactions .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as building blocks for the development of new drugs targeting specific enzymes or receptors .

Industry: Industrially, this compound can be used in the production of polymers and resins. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties .

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: [3-(Aminomethyl)oxan-3-yl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the oxane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Biological Activity

[3-(Aminomethyl)oxan-3-yl]methanol, also known as this compound hydrochloride, is a compound with notable biological activity due to its unique structural features. This compound possesses an oxane ring structure with both aminomethyl and hydroxymethyl functional groups, which facilitate interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C7H15NO2C_7H_{15}NO_2, and its structural representation is as follows:

  • SMILES : C1CC(COC1)(CN)CO
  • InChI : InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2

This structure allows for diverse interactions with biological molecules, enhancing its potential therapeutic applications.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial and neuroprotective effects.

Potential Biological Activities

Based on in silico predictions and structural analogies, the following potential activities have been proposed for this compound:

Activity Type Description
AntimicrobialPotential inhibition of bacterial growth
NeuroprotectivePossible protective effects on neuronal cells
AntioxidantAbility to scavenge free radicals

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques. Key steps may include:

  • Formation of the oxane ring.
  • Introduction of the aminomethyl group.
  • Hydroxymethylation to yield the final product.

Optimizing these steps can enhance yield and purity, making the compound suitable for further biological evaluation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts. For instance:

  • Antimicrobial Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antibacterial properties against pathogens such as E. coli and S. aureus .
  • Neuroprotective Effects : Research indicated that compounds with aminomethyl functionalities can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative disease therapies .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have shown that:

  • The hydroxymethyl group enhances solubility and bioavailability.
  • The aminomethyl group may facilitate binding to specific receptors or enzymes involved in metabolic pathways.

Properties

IUPAC Name

[3-(aminomethyl)oxan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAALOZPBBZWIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512573-56-6
Record name [3-(aminomethyl)oxan-3-yl]methanol
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